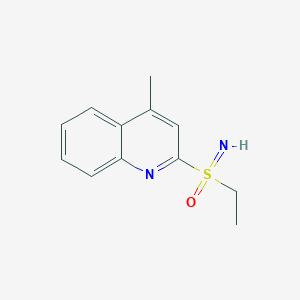
Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone is a heterocyclic compound that features a quinoline ring system. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone typically involves the reaction of 4-methylquinoline with ethyl isothiocyanate under specific conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with the addition of a base like sodium acetate to facilitate the reaction . The mixture is then heated under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its antitumor properties, it is being investigated for use in cancer therapy.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-hydroxy-2-methylquinolin-6-yl)imino]-1,3-thiazolidin-4-one
- 2-methyl-6-[(4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]quinolin-4-ol
- 4-amino-2,3-dimethylquinoline derivatives
Uniqueness
Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone stands out due to its unique combination of a quinoline ring with an ethyl(imino) group and a lambda6-sulfanone moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
Ethyl(imino)(4-methylquinolin-2-yl)-lambda6-sulfanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
This compound can be described by its unique chemical structure, which includes a quinoline moiety and a sulfanone functional group. The presence of the imino group enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many quinoline derivatives act as enzyme inhibitors, particularly in metabolic pathways related to cancer and infectious diseases. For instance, they may inhibit enzymes involved in DNA replication or cell signaling pathways.
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. This suggests that this compound may also possess such activity.
- Anti-inflammatory Effects : Some studies have indicated that quinoline derivatives can modulate inflammatory responses, potentially making them suitable for treating inflammatory diseases.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial properties of various quinoline derivatives, including this compound. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent. -
Cytotoxicity in Cancer Cells :
In vitro studies using HeLa cells revealed that this compound exhibited cytotoxic effects, with an IC50 value indicating significant cell death at relatively low concentrations. This positions the compound as a candidate for further development in cancer therapy. -
Inflammation Modulation :
Research conducted on RAW 264.7 macrophages showed that this compound could reduce the production of pro-inflammatory cytokines, highlighting its potential application in treating inflammatory conditions.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
ethyl-imino-(4-methylquinolin-2-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C12H14N2OS/c1-3-16(13,15)12-8-9(2)10-6-4-5-7-11(10)14-12/h4-8,13H,3H2,1-2H3 |
InChI Key |
JCIPXEDNVZVCLO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=NC2=CC=CC=C2C(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















